molecular formula C8H15N B079230 Octahydroindolizine CAS No. 13618-93-4

Octahydroindolizine

Cat. No.: B079230
CAS No.: 13618-93-4
M. Wt: 125.21 g/mol
InChI Key: HAJKHJOABGFIGP-UHFFFAOYSA-N
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Description

Octahydroindolizine is a bicyclic amine characterized by a fused six-membered piperidine ring and a five-membered pyrrolidine ring. This scaffold is notable for its structural rigidity and chiral centers, which contribute to its diverse pharmacological activities, including analgesic and anti-inflammatory properties . Synthetic routes often involve dehydrative annulation, asymmetric catalysis, or reductive amination (e.g., 70% yield via Hantzsch ester-mediated cyclization) . Key derivatives are synthesized from commercial reagents, with stereochemical control achieved through chiral phase transfer catalysts or resolution techniques .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties
Recent studies have highlighted the potential of octahydroindolizine derivatives as anti-inflammatory agents. For instance, Homocrepidine A, an alkaloid derived from Dendrobium crepidatum, demonstrated efficacy in alleviating acne inflammation through inhibition of inflammatory pathways such as TLR2 and NF-κB. In vitro and in vivo experiments indicated that this compound significantly reduced pro-inflammatory cytokines, suggesting its therapeutic potential for treating chronic inflammatory skin conditions .

1.2 Antimicrobial Activity
Another notable application is in the field of antimicrobial agents. Research has indicated that certain this compound derivatives exhibit activity against various bacterial strains. This makes them potential candidates for developing new antibiotics, especially in an era of rising antibiotic resistance .

Organic Synthesis

2.1 Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse functionalization, which is crucial in creating various pharmaceutical compounds. For example, recent advancements in organocatalytic methods have facilitated the enantioselective synthesis of this compound derivatives, enhancing their utility in drug development .

2.2 Catalysis
The compound has also been explored as a catalyst in organic reactions. Studies have reported the use of recyclable heterogeneous catalysts for palladium-catalyzed reactions involving this compound, showcasing its role in facilitating chemical transformations while minimizing waste .

Material Science

3.1 Polymer Chemistry
In material science, this compound derivatives have been investigated for their potential use in polymer chemistry. Their unique structural properties can lead to the development of new materials with desirable mechanical and thermal properties. Research indicates that incorporating this compound into polymer matrices can enhance material performance, making them suitable for various industrial applications .

Case Studies and Research Findings

Study Focus Findings
Dendrobium Study Anti-inflammatory effectsHomocrepidine A reduced inflammation markers in acne models; potential for acne treatment
Organocatalytic Synthesis Synthesis methodsDeveloped enantioselective synthesis routes for this compound derivatives
Palladium Catalysis Catalytic applicationsDemonstrated efficient catalytic properties using this compound frameworks

Mechanism of Action

The mechanism of action of octahydroindolizine and its derivatives varies depending on the specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Octahydroindolizine derivatives vary by substituents on the aromatic ring or bridging groups (Table 1). For example:

  • N-[4-[[4-(Octahydro-3-indolizinyl)phenyl]thio]phenyl]acetamide : Features a thioether linkage, enhancing metabolic stability.
  • 3-[4-(Phenylethynyl)phenyl]this compound : An ethynyl group improves lipophilicity, influencing blood-brain barrier penetration.

Table 1: Key Structural Variations and Pharmacological Profiles

Compound Substituent (Q) ED₅₀ (mg/kg) Application
N-[4-[[4-(Octahydro-3-indolizinyl)phenyl]thio]phenyl]acetamide –S– 2.8 Analgesic
3-[4-(Phenylethynyl)phenyl]this compound –C≡C– 3.4 Analgesic
(±)-Homocrepidine A (Dendrobium crepidatum) Natural dimer N/A Anti-inflammatory

Pharmacological Activity

  • Analgesic Potency : Substituted derivatives (e.g., –S–, –C≡C–) show ED₅₀ values as low as 2.8 mg/kg, comparable to meperidine .
  • Anti-Inflammatory Activity : Natural enantiomers from Dendrobium crepidatum exhibit enantiomer-specific bioactivity, with (±)-homocrepidine A reducing inflammation via NF-κB inhibition .

Stereochemical Considerations

Octahydroindolizines exist as cis/trans diastereomers and enantiomers. The 3-alpha,8a-beta configuration is predominant in bioactive forms, with resolution via (+)-di-p-toluoyl-D-tartaric acid achieving >99% enantiomeric excess . For example, R-(R,R)-trans-3-(4-bromophenyl)this compound ([α]D²⁵ = +117.8°) exhibits superior analgesic activity over its enantiomer .

Biological Activity

Octahydroindolizine is a bicyclic compound belonging to the indolizidine family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its saturated bicyclic structure, which can be represented as follows:

C8H13N\text{C}_8\text{H}_{13}\text{N}

The compound is derived from indolizidine alkaloids, which are known for their varied pharmacological effects.

Biological Activities

Research has highlighted several biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity : this compound derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective activities, potentially beneficial in treating neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter levels and protection against oxidative stress .
  • Anti-inflammatory Properties : this compound compounds have been reported to reduce inflammation in various models, suggesting potential applications in inflammatory diseases .
  • Antitumor Activity : Some studies indicate that this compound derivatives can inhibit tumor growth in vitro and in vivo, making them candidates for cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Receptors : this compound has been shown to interact with various receptors in the central nervous system (CNS), influencing neurotransmission and providing neuroprotective effects .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or tumor progression, contributing to its anti-inflammatory and anticancer properties .

Case Studies

  • Neuroprotection in Animal Models : A study demonstrated that this compound derivatives significantly reduced neuronal cell death in models of oxidative stress, suggesting their potential use in neurodegenerative conditions like Alzheimer's disease .
  • Antimicrobial Efficacy : In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research indicated that this compound reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its therapeutic promise in inflammatory disorders .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveReduces neuronal cell death
Anti-inflammatoryDecreases cytokine levels
AntitumorInhibits tumor growth

Chemical Reactions Analysis

Oxidation Reactions

Octahydroindolizines can undergo oxidation reactions, leading to various derivatives such as ketones. The specific outcome depends on the oxidizing agent and reaction conditions.

Condensation Reactions

The nitrogen atom in octahydroindolizines allows for condensation reactions with aldehydes or ketones, forming imines or oximes. These reactions are valuable for introducing diversity at the nitrogen center and for further functionalization.

Construction of Octahydroindolizine Framework

A dehydrative annulation strategy involving an intramolecular ring closure under Mitsunobu-type reaction conditions can be used for the construction of the this compound framework .

Reactions with Electrophiles

Octahydroindolizines, with their nitrogen atom, can react with electrophiles. For example, 3-(2-Bromophenyl)this compound can participate in coupling reactions .

Antioxidant Activity

Research indicates that derivatives containing the indolizine nucleus exhibit antioxidant activity . These compounds have demonstrated the ability to act as DPPH scavengers and reduce levels of TBARS and PC in mouse brain homogenates.

Reactions at the 5-position

Reactions can occur at the 5-position of the this compound . For example, 5-(halobenzene base) reaction of this compound and lithium alkylide can change corresponding lithium derivative into.

While the search results provide information on the chemical reactions of this compound, they do not include specific data tables or detailed research findings. Further investigation may be needed to gather more in-depth information.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for constructing octahydroindolizine frameworks, and how are reaction conditions optimized?

The synthesis of this compound derivatives often employs dehydrative annulation strategies. A diastereoselective approach involves sequential conjugate addition and reductive amination. For example, asymmetric conjugate addition of glycine esters to enones using chiral phase-transfer catalysts (e.g., (S)-34) achieves high enantiomeric excess (94% ee) . Subsequent reductive amination with Hantzsch ester and acetal hydrolysis completes the core structure in a one-pot process (48% overall yield). Reaction parameters such as temperature (0–5°C for stereocontrol), solvent (THF or Et₂O), and catalyst loading are critical for optimizing yield and selectivity . Monitoring via TLC and purification via silica gel chromatography (e.g., 10% EtOAc/hexane) ensures product integrity .

Q. How are this compound derivatives characterized, and what spectroscopic techniques are most reliable?

Characterization relies on multimodal spectroscopy:

  • NMR : 1H^1H and 13C^{13}C NMR identify stereochemical configurations and functional groups. For example, (R)-5-((dibenzylamino)-methyl)-dihydrofuran-2(3H)-one shows distinct δ values for methylene protons (3.63–3.78 ppm) and quaternary carbons (77.2 ppm) .
  • HRMS : Validates molecular formulas (e.g., C35_{35}H49_{49}NO3_3Si with m/z 560.3560 ).
  • IR : Confirms hydroxyl (3432 cm1^{-1}) and carbonyl (1709 cm1^{-1}) groups .
  • Optical rotation : Enantiomeric purity is assessed via [α]D25_D^{25} (e.g., +10.41° for (R)-configured intermediates) .

Advanced Research Questions

Q. How can diastereoselectivity in this compound synthesis be controlled, and what factors lead to stereochemical discrepancies?

Diastereoselectivity arises from chiral catalysts and steric effects. For instance, (S)-configured phase-transfer catalysts enforce facial selectivity during enone additions . However, competing pathways (e.g., epimerization during workup) may alter stereochemistry. To mitigate this, low-temperature quenching (0–5°C) and rapid purification are advised . Discrepancies in NMR coupling constants (e.g., J=13.2HzJ = 13.2 \, \text{Hz} vs. 6.4 Hz) can indicate unintended epimerization, necessitating chiral HPLC for resolution (e.g., separation of isomers B1 and B2 ).

Q. What computational tools are recommended for resolving crystallographic ambiguities in this compound structures?

The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule crystallographic data. For high-resolution structures, iterative cycles of least-squares minimization and electron density mapping resolve ambiguities in ring puckering or hydrogen bonding . Cremer-Pople puckering parameters quantify non-planar distortions in heterocycles, aiding in conformational analysis . Validation tools like PLATON should cross-check thermal displacement parameters to avoid overfitting .

Q. How should researchers address contradictions between experimental data and theoretical models in this compound studies?

Contradictions often arise in stereochemical assignments or reaction mechanisms. For example, if experimental NMR data conflicts with DFT-predicted shifts, reevaluate solvent effects (e.g., DMSO vs. CDCl3_3) or consider dynamic processes (e.g., ring-flipping) . For mechanistic disputes, isotopic labeling (e.g., 13C^{13}C-tracing) or kinetic studies (Eyring plots) can differentiate between competing pathways . Cross-referencing synthetic intermediates with literature melting points or optical rotations adds validity .

Q. Methodological Best Practices

Q. What criteria define a robust research question for this compound studies?

Adhere to the FINER framework:

  • Feasible : Ensure access to specialized reagents (e.g., chiral catalysts) and instrumentation (HPLC, 400 MHz NMR).
  • Novel : Address gaps like understudied stereoelectronic effects or bioactivity .
  • Ethical : Follow safety protocols for handling air-sensitive reagents (e.g., Grignard compounds).
  • Relevant : Align with broader goals (e.g., alkaloid drug discovery) .

Q. How can researchers ensure reproducibility in this compound syntheses?

  • Detailed protocols : Specify stoichiometry (e.g., 2.0 equiv. of enone), temperature ramps, and workup steps (e.g., brine washes) .
  • Batch consistency : Use freshly distilled solvents (THF over Na/benzophenone) to avoid peroxide formation.
  • Data transparency : Report RfR_f values for TLC (e.g., 0.5 in 10% EtOAc/hexane) and chromatographic gradients .

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKHJOABGFIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929286
Record name Indolizidine
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Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13618-93-4
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Record name Octahydroindolizine
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Record name Indolizidine
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Record name Octahydroindolizine
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Synthesis routes and methods

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
535 mL
Type
reactant
Reaction Step Three
Quantity
321 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Octahydroindolizine
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Octahydroindolizine
Octahydroindolizine

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